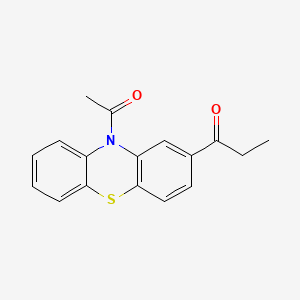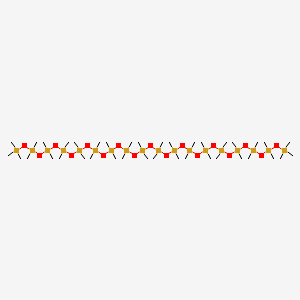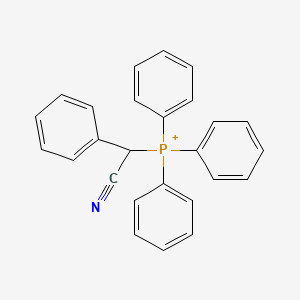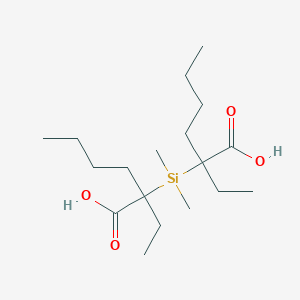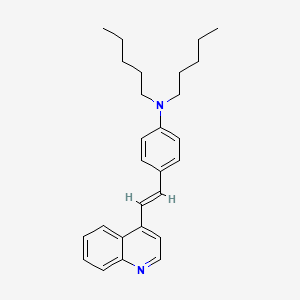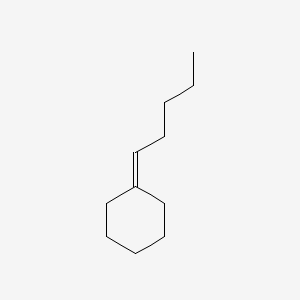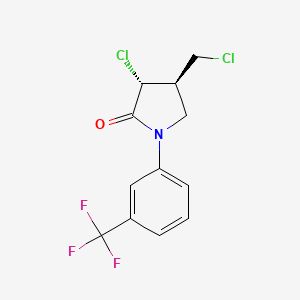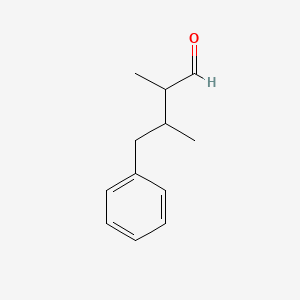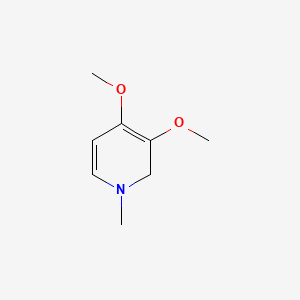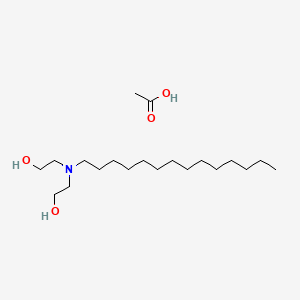
9,10-Dihydroanthracene-1,4,9,10-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroanthracene-1,4,9,10-tetrol is an organic compound with the molecular formula C14H12O4. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of hydroxyl groups at the 1, 4, 9, and 10 positions on the dihydroanthracene ring system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-1,4,9,10-tetrol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol as reducing agents . Another approach involves the use of magnesium as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the principles of laboratory synthesis can be scaled up for industrial purposes, involving similar reduction reactions with appropriate safety and efficiency measures.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form anthracene derivatives.
Reduction: The compound can be reduced further to form various hydrogenated derivatives.
Substitution: Hydroxyl groups in this compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Molecular oxygen, activated carbon, xylene.
Reduction: Sodium, ethanol, magnesium.
Substitution: Alkyl halides, acid chlorides, and bases.
Major Products:
Oxidation: Anthracene derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Ethers, esters, and other substituted anthracene derivatives.
Applications De Recherche Scientifique
9,10-Dihydroanthracene-1,4,9,10-tetrol has several applications in scientific research:
Chemistry: It is used as a hydrogen donor in transfer hydrogenation reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroanthracene-1,4,9,10-tetrol involves its ability to donate hydrogen atoms. This property makes it useful in transfer hydrogenation reactions, where it acts as a hydrogen donor to various substrates. The molecular targets and pathways involved in its action are primarily related to its redox properties .
Comparaison Avec Des Composés Similaires
9,10-Dihydroanthracene: A similar compound with hydrogen atoms at the 9 and 10 positions instead of hydroxyl groups.
Anthracene: The parent compound without hydrogenation or hydroxylation.
1,4-Dihydroxyanthracene: A compound with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 9,10-Dihydroanthracene-1,4,9,10-tetrol is unique due to the presence of hydroxyl groups at four positions, which significantly alters its chemical reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical reactions and applications where hydrogen donation is required.
Propriétés
Numéro CAS |
38399-72-3 |
|---|---|
Formule moléculaire |
C14H12O4 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
9,10-dihydroanthracene-1,4,9,10-tetrol |
InChI |
InChI=1S/C14H12O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,13-18H |
Clé InChI |
ZIKKFAGENVKXRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(C3=C(C=CC(=C3C(C2=C1)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, 2,5-dichloro-N-[4-(3-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenyl]-](/img/structure/B12656532.png)
